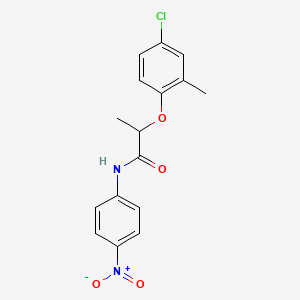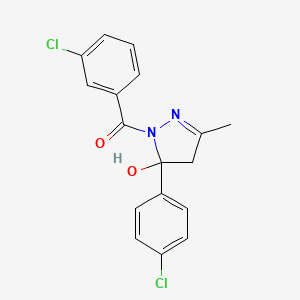
2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide, also known as nitrofen, is a synthetic herbicide that has been widely used in agriculture for weed control. Nitrofen belongs to the family of chloroacetanilide herbicides and is known to inhibit the growth of broadleaf weeds and some grasses.
科学研究应用
Nitrofen has been extensively studied for its herbicidal properties and has been used in various research applications. It has been used as a tool to study the effects of herbicides on plant growth and development. Nitrofen has also been used to investigate the mode of action of herbicides and their impact on the environment. Furthermore, 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide has been used as a model compound to study the metabolism and toxicity of chloroacetanilide herbicides.
作用机制
Nitrofen acts as a systemic herbicide that inhibits the growth of weeds by interfering with the biosynthesis of fatty acids. Specifically, 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide inhibits the enzyme acetyl-CoA carboxylase, which is essential for the synthesis of fatty acids. This results in the accumulation of malonyl-CoA, which leads to a reduction in the synthesis of lipids and ultimately, the death of the plant.
Biochemical and Physiological Effects
Nitrofen has been shown to have several biochemical and physiological effects on plants. It inhibits the synthesis of fatty acids and causes a reduction in the concentration of chlorophyll. Nitrofen also disrupts the normal development of plant cells, leading to the formation of abnormal cell structures. Furthermore, 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide has been shown to induce oxidative stress and damage to plant cells.
实验室实验的优点和局限性
Nitrofen has several advantages and limitations for use in lab experiments. Its herbicidal properties make it a useful tool for studying the effects of herbicides on plant growth and development. Nitrofen is also relatively stable and can be stored for long periods of time. However, 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide is highly toxic and must be handled with care. Additionally, its use is limited to controlled laboratory settings due to its potential environmental impact.
未来方向
There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide. One area of research is the development of new herbicides that are more effective and environmentally friendly. Another area of research is the investigation of the effects of 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide on non-target organisms and the environment. Additionally, the metabolism and toxicity of 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide and other chloroacetanilide herbicides are still not fully understood and require further investigation.
Conclusion
In conclusion, 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide is a synthetic herbicide that has been widely used in agriculture for weed control. Its herbicidal properties make it a useful tool for studying the effects of herbicides on plant growth and development. Nitrofen inhibits the growth of weeds by interfering with the biosynthesis of fatty acids. However, its use is limited to controlled laboratory settings due to its potential environmental impact. There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide, including the development of new herbicides and the investigation of its effects on non-target organisms and the environment.
合成方法
Nitrofen can be synthesized by reacting 2-(4-chloro-2-methylphenoxy)acetic acid with 4-nitroaniline in the presence of a dehydrating agent such as thionyl chloride. The reaction yields 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide as a yellow crystalline solid with a melting point of 105-107°C.
属性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-9-12(17)3-8-15(10)23-11(2)16(20)18-13-4-6-14(7-5-13)19(21)22/h3-9,11H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKKLZHQFCCWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889347.png)

![2-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4889353.png)
![2-amino-4-(2-naphthyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4889361.png)
![3-(3-fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B4889375.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889383.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B4889395.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide](/img/structure/B4889403.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889404.png)
![2,2'-oxybis[N'-(2-fluorobenzylidene)acetohydrazide]](/img/structure/B4889409.png)

![4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine](/img/structure/B4889430.png)
![2-cyano-3-[(2-phenylethyl)amino]-2-butenamide](/img/structure/B4889441.png)
